1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone 1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone
Brand Name: Vulcanchem
CAS No.: 920363-77-5
VCID: VC4931029
InChI: InChI=1S/C24H25N7O2/c1-17-3-7-19(8-4-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-33-20-9-5-18(2)6-10-20/h3-10,16H,11-15H2,1-2H3
SMILES: CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C)N=N2
Molecular Formula: C24H25N7O2
Molecular Weight: 443.511

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone

CAS No.: 920363-77-5

Cat. No.: VC4931029

Molecular Formula: C24H25N7O2

Molecular Weight: 443.511

* For research use only. Not for human or veterinary use.

1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone - 920363-77-5

Specification

CAS No. 920363-77-5
Molecular Formula C24H25N7O2
Molecular Weight 443.511
IUPAC Name 2-(4-methylphenoxy)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C24H25N7O2/c1-17-3-7-19(8-4-17)31-24-22(27-28-31)23(25-16-26-24)30-13-11-29(12-14-30)21(32)15-33-20-9-5-18(2)6-10-20/h3-10,16H,11-15H2,1-2H3
Standard InChI Key WRBARSYNMOVTBH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)C)N=N2

Introduction

The compound 1-(4-(3-(p-tolyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone is a complex organic molecule that incorporates a triazolopyrimidine core, a piperazine ring, and a p-tolyloxy group. This compound's structure suggests potential biological activity due to the presence of these pharmacophores, which are often found in drugs with various therapeutic applications.

Synthesis and Preparation

The synthesis of compounds with similar structures often involves multi-step reactions, including the formation of the triazolopyrimidine core and the attachment of the piperazine and p-tolyloxy groups. Typically, such syntheses might start with commercially available precursors and involve reactions like nucleophilic substitution or coupling reactions to assemble the final molecule.

Example Synthesis Steps:

  • Formation of the Triazolopyrimidine Core: This might involve the reaction of a pyrimidine derivative with a triazole-forming reagent.

  • Attachment of the Piperazine Ring: This could involve a nucleophilic substitution reaction where the piperazine ring is attached to the triazolopyrimidine core.

  • Introduction of the p-Tolyloxy Group: This might involve a reaction with a p-tolyl halide or another suitable reagent.

Biological Activity and Potential Applications

Compounds with similar structures have been explored for their biological activities, including antiviral, antibacterial, and antifungal properties. The presence of a triazolopyrimidine core and a piperazine ring suggests potential interactions with biological targets such as enzymes or receptors.

Potential Applications:

  • Antimicrobial Agents: Given the structural similarity to known antimicrobial compounds, this molecule might exhibit activity against certain microorganisms.

  • Antiviral Agents: The triazolopyrimidine core is reminiscent of structures known to interact with viral enzymes.

Additional Research Directions:

  • Synthetic Chemistry: Developing efficient synthesis routes for this compound.

  • Biological Evaluation: Assessing its antimicrobial, antiviral, or other potential biological activities.

  • Structural Optimization: Modifying the structure to enhance biological activity or pharmacokinetic properties.

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